1-((3-溴-4-甲基苯基)磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

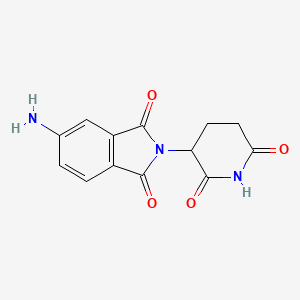

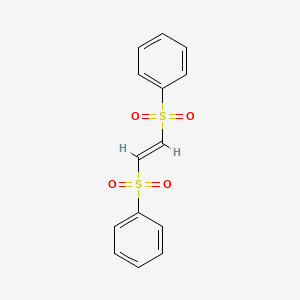

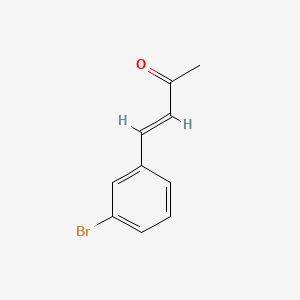

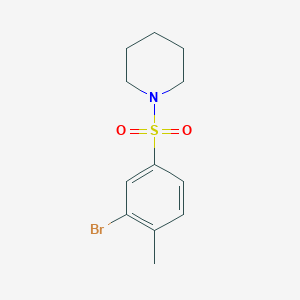

The compound "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" is a chemically synthesized molecule that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The presence of the sulfonyl group attached to a piperidine ring and the bromo-methylphenyl moiety suggests that this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multicomponent reactions, as seen in the preparation of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . The process typically includes the combination of aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. In the case of 1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine, a similar synthetic route could be employed, possibly involving a bromo-methylphenyl derivative as the starting aromatic aldehyde.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a piperidine ring. This structure is crucial for the biological activity of these compounds. For instance, the introduction of a benzhydryl group and subsequent sulfonation has been shown to yield compounds with antimicrobial activity . The molecular structure of "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would likely exhibit similar characteristics, with the bromo-methyl substituent influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including substitutions and cycloadditions. For example, tetrahydropyridines can react with organic azides to form piperidylidene-2-sulfonamides . The bromo-methylphenyl group in "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" could potentially participate in electrophilic aromatic substitution reactions, further diversifying the chemical space of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group typically increases the compound's polarity, which can affect its solubility and stability. The bromo-methylphenyl group could also impact the compound's boiling point, melting point, and overall reactivity. The antimicrobial activity of similar compounds has been linked to the nature of substitutions on the aromatic ring , suggesting that the specific substituents on "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would play a significant role in its biological properties.

科学研究应用

合成和抗癌潜力

- 哌啶衍生物已被合成并评估其作为抗癌剂的潜力。具体来说,涉及哌啶-4-羧酸乙酯-附加的1,3,4-恶二唑杂化物化合物的化合物显示出有希望的结果。一些衍生物,如化合物6h、6j和6e,相对于阿霉素(在这种情况下是标准参考)表现出很强的抗癌特性 (Rehman等人,2018)。

抗菌应用

- 含氮杂环烷的1,3,4-恶二唑核心的N-取代乙酰胺衍生物已被合成并显示出显着的抗菌活性。例如,化合物8g对包括伤寒沙门氏菌和大肠杆菌在内的各种细菌菌株表现出显着的生长抑制作用 (Iqbal等人,2017)。

在神经抑制剂和麻醉剂中的应用

- 哌啶衍生物在神经抑制剂、局部麻醉剂、镇痛剂和止泻剂等领域引起了人们的兴趣。从功能上合适的哌啶衍生物开始,可以实现4,4-二取代哌啶的合成,这在这些领域具有相关性 (Huybrechts和Hoornaert,1981)。

对植物病原体的抗菌活性

- 某些哌啶衍生物已被合成并评估其作为抗菌剂的有效性,特别是针对番茄植物的细菌和真菌病原体。构效评价研究表明,二苯甲基环和磺酰胺环上的取代基性质会影响其抗菌活性 (Vinaya等人,2009)。

作为酶抑制剂的评估

- 哌啶基化合物已被合成并筛选其对酶的抑制活性,如丁酰胆碱酯酶(BChE),这在治疗应用中很重要。分子对接研究进一步阐明了这些化合物在人BChE蛋白中的结合亲和力,表明它们在治疗应用中的潜力 (Khalid等人,2016)。

属性

IUPAC Name |

1-(3-bromo-4-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJCSDNGGCUYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428447 |

Source

|

| Record name | 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methylphenylsulfonyl)piperidine | |

CAS RN |

850429-73-1 |

Source

|

| Record name | 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)